molecular formula C25H29N3OS B4648770 (5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B4648770
M. Wt: 419.6 g/mol
InChI Key: XJKGOPKNVUAWFR-OQKWZONESA-N
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Description

The compound (5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by:

  • Benzylidene substituent: A 4-tert-butylbenzylidene group at position 5 of the thiazol-4-one core.
  • Piperazinyl substituent: A 4-(4-methylphenyl)piperazin-1-yl group at position 2. The methylphenyl group may facilitate π-π interactions with biological targets .
    This structure is part of a broader class of thiazol-4-one derivatives explored for pharmacological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

(5E)-5-[(4-tert-butylphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3OS/c1-18-5-11-21(12-6-18)27-13-15-28(16-14-27)24-26-23(29)22(30-24)17-19-7-9-20(10-8-19)25(2,3)4/h5-12,17H,13-16H2,1-4H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKGOPKNVUAWFR-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-tert-butylbenzaldehyde with 2-aminothiazole in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 4-(4-methylphenyl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

(5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

Compound ID Benzylidene Substituent Electronic Effects Steric Effects Key Features
Target 4-tert-butyl Electron-donating High bulk Enhanced lipophilicity; potential for improved metabolic stability .
2,4-dichloro Electron-withdrawing Moderate bulk Increased electrophilicity; may alter binding affinity .
4-methoxy Electron-donating Low bulk Methoxy group improves solubility; planar conformation (dihedral angle: 12.01° with thiazol-4-one ring) .
3-nitro Electron-withdrawing Moderate bulk Nitro group enhances polarity; may influence redox properties .
4-hydroxy Electron-donating Low bulk Hydroxy group enables hydrogen bonding; reduced logP .
4-(allyloxy) Electron-donating Moderate bulk Allyloxy group adds flexibility; potential for covalent interactions .

Modifications to the Piperazine/Piperidine Moiety

Compound ID Piperazine/Piperidine Substituent Conformational Features Key Interactions
Target 4-(4-methylphenyl)piperazin-1-yl Flexible chair conformation π-π interactions via methylphenyl group .
Piperidin-1-yl Chair conformation Reduced basicity compared to piperazine; limited hydrogen-bonding capacity .
Piperidin-1-yl Chair conformation Similar to ; no nitrogen for additional protonation .
4-(4-chlorophenyl)piperazin-1-yl Chair conformation Chlorine enhances electronegativity; potential halogen bonding .
4-(2-methylphenyl)piperazin-1-yl Flexible chair conformation Steric hindrance from ortho-methyl group may limit binding .

Physicochemical and Structural Properties

Property Target Compound
Molecular weight ~437.56 g/mol ~383.28 g/mol ~302.38 g/mol ~434.45 g/mol
logP (estimated) High (tert-butyl) Moderate (Cl) Moderate (OCH₃) High (NO₂)
Solubility Low (lipophilic) Low Moderate Low
Crystal packing Not reported R factor = 0.026 R factor = 0.039 Not reported
Dihedral angle (thiazol-4-one vs benzylidene) Not reported 51.42° (piperidine) 12.01° (benzene) Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Reactant of Route 2
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(5E)-5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

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